2-(Cyclopentyloxy)acetamide
Description
2-(Cyclopentyloxy)acetamide is an acetamide derivative characterized by a cyclopentyl ether group attached to the acetamide core via an oxygen atom. For instance, derivatives such as N-Cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide () highlight the versatility of cyclopentyl-containing acetamides in medicinal chemistry, particularly in targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-cyclopentyloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEPUSMOAOVWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)acetamide typically involves the reaction of cyclopentanol with chloroacetic acid to form cyclopentyloxyacetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride is subsequently reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopentyloxyacetic acid.
Reduction: 2-(Cyclopentyloxy)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentyloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- 2-Phenoxyacetamide Analogues: Synthesized via nucleophilic substitution of substituted phenols with 2-chloroethanamide under basic conditions (). Electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups on the phenyl ring influence reaction yields and electronic properties. For example, electron-rich phenols enhance nucleophilicity, leading to higher yields (85–95%) .
- Cyclopentyl vs. Phenyl Substituents : Cyclopentyl groups introduce greater steric bulk and lipophilicity compared to phenyl rings. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
N-Acyl Derivatives
N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide () are synthesized via acid-catalyzed reactions with anhydrides. These compounds exhibit high affinity for GABAA and AMPA receptors in molecular docking studies, suggesting that the cyclopentyloxy group in 2-(Cyclopentyloxy)acetamide could similarly modulate receptor binding .
Enzyme Inhibition
- MAO and Cholinesterase Inhibitors: Acetamide derivatives like N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () show potent MAO-A inhibition (IC₅₀ = 0.028 µM) and selectivity over MAO-B. In contrast, milacemide derivatives selectively inhibit MAO-B, critical in Parkinson’s disease (PD) treatment. The cyclopentyloxy group’s steric effects may confer selectivity for similar targets .
- Benzothiazole Acetamides : Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () demonstrate broad activity against inflammatory targets. The trifluoromethyl group enhances metabolic stability, whereas the cyclopentyloxy group might improve CNS penetration .
Receptor Agonism
- FPR2 Agonists : Pyridazin-3(2H)-one acetamides () act as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. Substitutions at the benzyl position (e.g., 4-methoxy) enhance specificity. The cyclopentyloxy group’s hydrophobic nature could similarly stabilize receptor-ligand interactions .
Solubility and Stability
- Cyclopentyl-containing acetamides () exhibit lower aqueous solubility compared to phenyl or methyl-substituted analogues. This is attributed to increased hydrophobicity, which may necessitate prodrug strategies for therapeutic use .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability | |
|---|---|---|---|---|
| This compound | 2.8 | <1 (aqueous) | Moderate | |
| 2-Phenoxyacetamide (OMe) | 1.5 | 15 | High | |
| N-Acyl pyrrolidinylacetamide | 1.2 | 20 | High |
Biological Activity
2-(Cyclopentyloxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS Number : 855929-18-9
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of cyclopentanol with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 mg/mL |
| This compound | Escherichia coli | 0.25 mg/mL |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In various in vitro and in vivo models, compounds related to this compound have demonstrated anti-inflammatory effects. For instance, studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that mediate pain and inflammation, thereby reducing their activity.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The study utilized agar diffusion methods to assess activity against multiple bacterial strains. Results indicated that the compound exhibited potent activity against Staphylococcus aureus, with a notable inhibition zone compared to standard antibiotics .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of acetamide derivatives in a rat model of induced inflammation. The results showed that treatment with this compound significantly reduced swelling and pain compared to control groups, suggesting its potential utility in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
